molecular formula C22H23N3O5S B2438164 NCGC00378430 CAS No. 920650-00-6

NCGC00378430

Cat. No.: B2438164
CAS No.: 920650-00-6
M. Wt: 441.5
InChI Key: IFXCVBOQNYHBMX-UHFFFAOYSA-N
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Description

NCGC00378430 is a small molecule compound known for its ability to inhibit the interaction between Sine oculis homeobox homolog 1 (SIX1) and eyes absent (EYA) transcriptional complex. This compound has shown promise in reversing transcriptional and metabolic profiles mediated by SIX1 overexpression and inhibiting breast cancer metastasis .

Scientific Research Applications

NCGC00378430 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of protein-protein interactions, specifically the SIX1/EYA2 complex . In biology, it helps in understanding the mechanisms of metastasis and EMT . In medicine, the compound has shown potential in suppressing breast cancer metastasis in vivo without significantly altering primary tumor growth . Its industrial applications are limited, primarily due to its research-focused synthesis and usage.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Pyrrole-containing compounds are known to have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Future Directions

The future directions in the research of this compound could involve exploring its potential therapeutic applications, optimizing its synthesis, and studying its mechanism of action .

Preparation Methods

The synthetic routes and reaction conditions for NCGC00378430 are not widely documented in public literature. it is known that the compound is available in various quantities and purities for research purposes . Industrial production methods are also not explicitly detailed, suggesting that the compound is primarily synthesized for research rather than large-scale industrial use.

Properties

IUPAC Name

N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-29-20-8-7-18(16-21(20)31(27,28)25-11-13-30-14-12-25)23-22(26)17-5-4-6-19(15-17)24-9-2-3-10-24/h2-10,15-16H,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXCVBOQNYHBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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